molecular formula C15H17NO2 B13172165 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13172165
M. Wt: 243.30 g/mol
InChI Key: FBBCNUFBMYCECG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 3,4-dimethylphenyl group and two methyl groups at positions 2 and 5, along with a carboxylic acid group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired pyrrole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the interactions of pyrrole derivatives with biological macromolecules.

    Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at positions 2 and 5 on the pyrrole ring, potentially altering its chemical properties and interactions. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-11(3)8-14(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18)

InChI Key

FBBCNUFBMYCECG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)C

Origin of Product

United States

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